4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide
Description
4-Fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring and a substituted ethylamine side chain. The structure features:
- 4-Fluoro-2-methylbenzenesulfonyl group: The fluorine atom at the para position and methyl group at the ortho position on the benzene ring influence electronic and steric properties.
- N-substituent: A 2-methoxy-2-(thiophen-3-yl)ethyl group, combining a methoxy ether and a thiophene ring at the β-position. The thiophen-3-yl moiety distinguishes it from more common thiophen-2-yl analogs.
Synthetic routes for similar sulfonamides involve Friedel-Crafts reactions, nucleophilic substitutions, and cyclization steps, as seen in the preparation of triazole-thione derivatives . Spectral characterization (e.g., IR, NMR) confirms tautomeric stability and functional group integrity, with key IR bands for sulfonamide C=O (~1660–1682 cm⁻¹) and C=S (~1243–1258 cm⁻¹) .
Properties
IUPAC Name |
4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-10-7-12(15)3-4-14(10)21(17,18)16-8-13(19-2)11-5-6-20-9-11/h3-7,9,13,16H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZHJYQVKCVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 2-methoxyethylamine, and thiophene-3-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine to form an intermediate sulfonamide.
Thiophene Introduction: The intermediate is then reacted with thiophene-3-carboxaldehyde under suitable conditions to introduce the thiophene moiety.
Final Product Formation: The final step involves the methylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of the electron-withdrawing sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Medicine
Medicinally, sulfonamides are used as enzyme inhibitors. This compound could be explored for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of sulfonamides.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The presence of the fluorine atom and the thiophene ring may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Substituent Effects on the Sulfonamide Core
Key Observations :
- Fluorine vs.
- Thiophene Position : The thiophen-3-yl group in the target compound may reduce steric hindrance compared to thiophen-2-yl analogs (e.g., in ), affecting binding interactions in biological systems .
- Methoxy vs. Alkyl Chains : The methoxy group in the target compound increases hydrophilicity relative to purely alkyl or aryl substituents (e.g., acetamide derivatives in ) .
Tautomerism and Stability
Compounds like [7–9] exist in thione-thiol tautomeric equilibria, stabilized by intramolecular hydrogen bonding . The target compound’s methoxy-ethyl-thiophen-3-yl side chain likely suppresses tautomerism due to steric and electronic effects, favoring a single conformation. This contrasts with triazole-thiones, where tautomerism impacts reactivity and solubility .
Biological Activity
4-Fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a sulfonamide group, a fluorine atom, and a thiophene ring, contributing to its unique properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the thiophene ring and fluorine atom enhances the compound's binding affinity to various enzymes and receptors, potentially modulating their activity.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in certain cancer types.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signaling pathways critical for cellular functions.
Biological Activity Studies
Research has indicated several promising biological activities associated with this compound:
-
Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against:
- A549 (lung cancer) : IC50 values indicated significant antiproliferative effects.
- MCF-7 (breast cancer) : Exhibited dose-dependent inhibition of cell growth.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, suggesting its utility in treating infections.
- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers in vitro, highlighting its potential use in inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated IC50 values < 10 µM against A549 cells, indicating strong anticancer activity. |
| Study B | Showed antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. |
| Study C | Reported anti-inflammatory effects through the inhibition of TNF-alpha production in macrophages. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
